

methyl chloroformate CAS number and chemical synonyms

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Compound of Interest		
Compound Name:	Methyl chloroformate	
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An In-depth Technical Guide to **Methyl Chloroformate**: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of **methyl chloroformate**, a versatile reagent widely used in organic synthesis and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical properties, common synonyms, and key applications of **methyl chloroformate**, with a focus on derivatization reactions for chromatography and its role in peptide synthesis. Detailed experimental protocols and visual diagrams of reaction pathways and workflows are provided to facilitate practical application.

Chemical Identity and Properties

Methyl chloroformate, a colorless liquid with a pungent odor, is the methyl ester of chloroformic acid.[1][2] It is a highly reactive compound, making it a valuable reagent for introducing the methoxycarbonyl functional group.[1]

CAS Number: 79-22-1[1][3][4][5][6][7]

Chemical Synonyms:

- Methoxycarbonyl chloride[5][8][9]
- Methyl chlorocarbonate[1][5][7][8]



- Chloroformic acid methyl ester[4][5][8][9]
- Carbonochloridic acid, methyl ester[5][7][8][9]
- MCF[5][7][8]
- Formic acid, chloro-, methyl ester[5][7][8]
- Chlorocarbonate de methyle[5][8]
- Chloroformiate de methyle[5][8]
- Methylchloorformiaat[5][8]
- Methylester kyseliny chlormravenci[5][8]
- Methylester kyseliny chloruhlicite[5][8]
- Metilcloroformiato[5][8]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **methyl chloroformate**.



Property	Value	Reference
Molecular Formula	C ₂ H ₃ ClO ₂	[1][4][5][7][9]
Molecular Weight	94.50 g/mol	[3][4][5][6][7][9]
Appearance	Colorless liquid with a pungent, acrid odor	[1][2][3][9]
Boiling Point	70-72 °C	[3][6][7][9]
Melting Point	-61 °C	[3][7][9]
Density	1.223 g/mL at 25 °C	[3][6][7][9]
Flash Point	10 °C (50 °F) - closed cup	[1][4][6]
Refractive Index (n20/D)	1.387	[3][6]
Vapor Density	3.26 (vs air)	[6]
Vapor Pressure	4.8 psi at 20 °C	[6]
Solubility	Slightly soluble in water; soluble in methanol, ether, and benzene	[3]

Key Applications and Reactions

Methyl chloroformate is a highly electrophilic compound that readily reacts with various nucleophiles. Its primary applications include the derivatization of analytes for chromatographic analysis and the activation of carboxylic acids in organic synthesis, particularly in peptide chemistry.

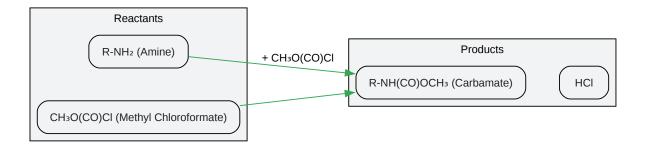
Derivatization for GC-MS Analysis

Methyl chloroformate is extensively used as a derivatization reagent to enhance the volatility and thermal stability of polar compounds containing amino and carboxylic acid groups, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][4][5][9] The reaction with amines yields stable carbamate derivatives, while carboxylic acids are converted



to their corresponding methyl esters. This derivatization is rapid and can be performed in aqueous media.[4][5]

The general reaction for the derivatization of an amine with **methyl chloroformate** is as follows:



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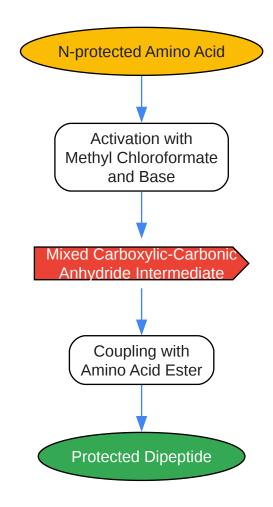
Derivatization of an amine with **methyl chloroformate**.

Peptide Synthesis: The Mixed Anhydride Method

In peptide synthesis, chloroformates like **methyl chloroformate** are used to activate the carboxyl group of an N-protected amino acid, forming a mixed carboxylic-carbonic anhydride. This highly reactive intermediate then readily couples with the amino group of another amino acid to form a peptide bond. While isobutyl chloroformate is more commonly cited for this purpose, the principle applies to **methyl chloroformate** as well.

The following diagram illustrates the general workflow for peptide bond formation using the mixed anhydride method.





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Workflow for peptide synthesis via the mixed anhydride method.

Experimental Protocols Synthesis of Methyl Chloroformate

Methyl chloroformate can be synthesized by the reaction of methanol with phosgene.[3] It is crucial to maintain a low temperature and use an excess of phosgene to minimize the formation of the methyl carbonate byproduct.

Materials:

- Methanol
- Phosgene gas (free of chlorine)
- Methyl chloroformate (for initiating the reaction)



- · Cold water
- Calcium chloride (for drying)

Procedure:

- To a reaction flask equipped with a dropping funnel, a gas inlet tube, and an exit tube, add
 10 mL of methyl chloroformate.
- Cool the reaction flask to 0 °C.
- Bubble chlorine-free phosgene gas through the methyl chloroformate.
- Add approximately one-third of the total methanol volume from the dropping funnel at once.
- Continue to bubble phosgene through the mixture. When the absorption of phosgene slows down, add another portion of fresh methanol.
- Once the reaction is complete, transfer the mixture to a separatory funnel containing cold water.
- Separate the heavier organic layer and wash it twice with cold water.
- Dry the organic layer over calcium chloride.
- Perform a fractional distillation, collecting the fraction that boils between 69-72 °C. The expected yield is approximately 70%.[3]

Derivatization of Amino and Organic Acids for GC-MS Analysis

This protocol describes a general method for the derivatization of metabolites containing amino and/or carboxylic acid groups using **methyl chloroformate** for subsequent GC-MS analysis.[4] [5]

Materials:

Sample extract containing amino and/or organic acids



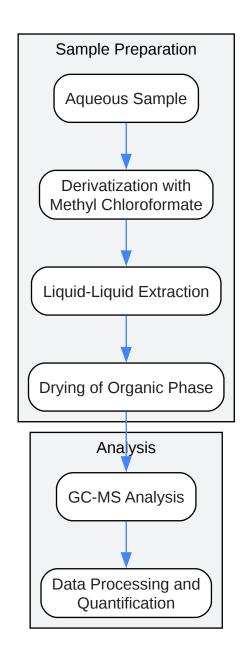
- Methanol/water solution
- Pyridine
- Methyl chloroformate (MCF)
- Sodium bicarbonate solution
- Chloroform (or other suitable organic solvent)
- · Anhydrous sodium sulfate

Procedure:

- To an aqueous sample (e.g., 500 μL), add methanol and pyridine.
- Add methyl chloroformate and vortex vigorously for 30 seconds.
- Add a second aliquot of **methyl chloroformate** and vortex for another 30 seconds.
- Add chloroform to extract the derivatives and vortex for 30 seconds.
- Add a sodium bicarbonate solution to neutralize excess acid and vortex.
- Centrifuge the mixture to separate the layers.
- Transfer the lower organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.
- The sample is now ready for injection into the GC-MS system.

The following diagram outlines the logical workflow for sample analysis using this derivatization method.





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Logical workflow for GC-MS analysis after derivatization.

Safety Information

Methyl chloroformate is a highly toxic, corrosive, and flammable substance.[1][3] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors may be



fatal.[9] Upon heating, it can decompose to produce toxic gases such as phosgene and hydrogen chloride.[1][9] It reacts violently with hot water and strong oxidizing agents.[3][9]

Conclusion

Methyl chloroformate is a valuable and versatile reagent in both synthetic and analytical chemistry. Its high reactivity makes it an excellent choice for the derivatization of polar analytes for GC-MS analysis and for the activation of carboxylic acids in organic synthesis. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in a laboratory setting. The protocols and diagrams provided in this guide serve as a practical resource for researchers and scientists working with this important chemical compound.

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